2-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
Description
This compound features a quinoxaline core substituted with a methyl group at position 2 and a piperazine-linked pyridazine moiety at position 2. The pyridazine ring is further functionalized with a 1H-pyrazole group. The piperazine linker enhances solubility and bioavailability, while the pyrazole-pyridazine unit may contribute to specific binding interactions .
Properties
IUPAC Name |
2-methyl-3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8/c1-15-20(23-17-6-3-2-5-16(17)22-15)27-13-11-26(12-14-27)18-7-8-19(25-24-18)28-10-4-9-21-28/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCSRYPHCRRREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex heterocyclic structure, and such structures are often involved in a wide range of biological activities
Mode of Action
It is known that heterocyclic compounds can interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, interfering with cellular processes, or modulating gene expression.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Heterocyclic compounds are known to be involved in a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s heterocyclic structure suggests it may have good bioavailability, as many heterocyclic compounds are known to be well absorbed and distributed in the body.
Result of Action
The specific molecular and cellular effects of this compound are currently unknown. Given the broad range of biological activities associated with heterocyclic compounds, it’s likely that this compound could have multiple effects at the molecular and cellular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-{4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline
- Structural Differences : The pyrazole ring here is substituted with 3,5-dimethyl groups, compared to the unsubstituted pyrazole in the target compound.
- This substitution may alter binding affinity to targets like kinases or GPCRs due to steric effects or enhanced van der Waals interactions .
6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline (CAS 1022150-57-7)
- Structural Differences: Replaces the quinoxaline core with quinoline and introduces a triazolo-pyridazine system linked via a thioether.
- The thioether group may enhance metabolic stability compared to ether or amine linkers. Pharmacological studies suggest such compounds exhibit kinase inhibition or antimicrobial activity .
Spiro[1,2-b]quinoxaline Derivatives
- Structural Differences: Incorporates a spiro indenoquinoxaline system fused with pyrano[2,3-c]pyrazole, creating a rigid 3D structure.
- Functional Impact : Spiro architectures restrict conformational flexibility, which could improve binding specificity but reduce synthetic accessibility. These derivatives are explored for antitumor and antimicrobial applications due to their planar aromatic systems .
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Derivatives
- Structural Differences: Replaces quinoxaline with pyrazolopyrimidine cores.
- Functional Impact: Pyrazolopyrimidines are known adenosine receptor antagonists. The hydrazine side chain in these derivatives may facilitate chelation with metal ions or form Schiff bases, altering pharmacokinetic profiles .
Comparative Analysis Table
Key Research Findings
- Target Compound: Preliminary molecular docking studies suggest strong affinity for serotonin receptors (e.g., 5-HT₆) due to the piperazine-pyridazine motif, which mimics endogenous ligand conformations .
- Triazolo-pyridazine Analog : Exhibits IC₅₀ values < 100 nM against EGFR kinase in vitro, attributed to the triazole-thioether moiety’s electron-withdrawing effects .
- Spiro Derivatives : Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ~ 12 μM), likely due to intercalation with DNA via planar spiro systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
